molecular formula C23H29N3O2 B5149597 (3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol

Cat. No. B5149597
M. Wt: 379.5 g/mol
InChI Key: UKDOFQBFGHRRCA-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a chiral molecule with four stereoisomers, and its synthesis method involves several steps that require advanced chemical knowledge and expertise.

Mechanism of Action

(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol acts as a selective antagonist of the serotonin 5-HT7 receptor. The compound binds to the receptor and prevents the binding of serotonin, which is the endogenous ligand of the receptor. This mechanism of action could be used to study the function of the serotonin 5-HT7 receptor and its role in various physiological processes.
Biochemical and Physiological Effects:
(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has been shown to have several biochemical and physiological effects. The compound has been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes, including mood regulation, attention, and memory. Therefore, (3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol could be used to study the role of these neurotransmitters in various physiological processes.

Advantages and Limitations for Lab Experiments

(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has several advantages and limitations for lab experiments. The compound has a high affinity and selectivity for the serotonin 5-HT7 receptor, which makes it a useful tool compound to study the function and pharmacology of the receptor. However, the compound has limited solubility in aqueous solutions, which could limit its use in some experiments. Additionally, the synthesis method of (3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol is complex and requires advanced chemical knowledge and expertise, which could limit its availability to some researchers.

Future Directions

There are several future directions for the research on (3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol. One direction could be to study the role of the serotonin 5-HT7 receptor in various physiological processes, including mood regulation, circadian rhythm, and memory consolidation. Another direction could be to develop more potent and selective compounds that could be used as therapeutic agents for various neurological and psychiatric disorders. Additionally, the synthesis method of (3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol could be optimized to improve the yield and purity of the final product, which could increase its availability to researchers.
Conclusion:
In conclusion, (3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. The compound has a high affinity and selectivity for the serotonin 5-HT7 receptor, which makes it a useful tool compound to study the function and pharmacology of the receptor. However, the compound has limited solubility in aqueous solutions, and its synthesis method is complex and requires advanced chemical knowledge and expertise. Therefore, further research is needed to optimize the synthesis method, study the role of the serotonin 5-HT7 receptor in various physiological processes, and develop more potent and selective compounds that could be used as therapeutic agents for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of (3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol involves several steps that require advanced chemical knowledge and expertise. The synthesis method starts with the preparation of the key intermediate, which is a chiral pyrrolidine derivative. This intermediate is then subjected to several chemical reactions, including N-alkylation, carbonyl reduction, and cyclization, to produce the final product. The synthesis method of (3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol is complex and requires careful attention to detail to ensure high yield and purity of the final product.

Scientific Research Applications

(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a high affinity for the serotonin 5-HT7 receptor, which is involved in various physiological processes, including mood regulation, circadian rhythm, and memory consolidation. Therefore, (3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol could be used as a tool compound to study the function and pharmacology of the serotonin 5-HT7 receptor.

properties

IUPAC Name

(3S,4S)-1-[(9-ethylcarbazol-3-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-2-26-20-6-4-3-5-18(20)19-13-17(7-8-21(19)26)14-24-15-22(23(27)16-24)25-9-11-28-12-10-25/h3-8,13,22-23,27H,2,9-12,14-16H2,1H3/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDOFQBFGHRRCA-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CC(C(C3)O)N4CCOCC4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)CN3C[C@@H]([C@H](C3)O)N4CCOCC4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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